molecular formula C28H34N2O2S2 B2399329 N-benzyl-N-tert-butyl-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide CAS No. 613225-53-9

N-benzyl-N-tert-butyl-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide

Cat. No.: B2399329
CAS No.: 613225-53-9
M. Wt: 494.71
InChI Key: GNRJEUPNBUCEOZ-CLCOLTQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-benzyl-N-tert-butyl-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide” is a structurally complex molecule featuring a 1,3-thiazolidin-3-yl core modified with a sulfanylidene group, a 4-methylphenylmethylidene substituent, and a hexanamide side chain. Its synthesis likely involves multi-step reactions, including condensation, alkylation, and cyclization steps analogous to pathways described for related thiazolidinone derivatives . The Z-configuration of the exocyclic double bond (5Z) is critical for its stereochemical integrity, which influences biological activity and intermolecular interactions .

The compound’s IR and NMR spectral profiles would align with those of structurally similar molecules, such as C=S stretching vibrations at ~1240–1255 cm⁻¹ and carbonyl (C=O) absorptions at ~1660–1680 cm⁻¹, as observed in related 1,3-thiazolidinone derivatives .

Properties

IUPAC Name

N-benzyl-N-tert-butyl-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O2S2/c1-21-14-16-22(17-15-21)19-24-26(32)29(27(33)34-24)18-10-6-9-13-25(31)30(28(2,3)4)20-23-11-7-5-8-12-23/h5,7-8,11-12,14-17,19H,6,9-10,13,18,20H2,1-4H3/b24-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRJEUPNBUCEOZ-CLCOLTQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)N(CC3=CC=CC=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)N(CC3=CC=CC=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-N-tert-butyl-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide is a compound belonging to the thiazolidinone class, known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological profiles, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C22H28N2O2S2. Its complex structure consists of a thiazolidinone core modified by various substituents that enhance its biological activity.

PropertyValue
Molecular Weight396.61 g/mol
CAS NumberNot available
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have demonstrated that N-benzyl-N-tert-butyl derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

Thiazolidinones have shown promise in cancer therapy. For instance, derivatives have been evaluated for their ability to inhibit tumor cell proliferation. In vitro studies suggest that N-benzyl-N-tert-butyl derivatives can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression.

Anti-inflammatory Effects

N-benzyl-N-tert-butyl derivatives have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammatory diseases.

Case Study: Anticancer Activity

A study published in the journal Medicinal Chemistry evaluated the anticancer effects of several thiazolidinone derivatives, including this compound. The results showed a dose-dependent inhibition of cell viability in various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

The biological effects of N-benzyl-N-tert-butyl derivatives are attributed to their ability to interact with specific molecular targets:

  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in metabolic pathways, such as kinases and phosphatases.
  • Receptor Modulation : The interaction with specific receptors can lead to altered signaling pathways related to cell growth and apoptosis.
  • Oxidative Stress Induction : Some studies suggest that these compounds can increase oxidative stress within cells, leading to apoptosis in cancer cells.
MechanismDescription
Enzyme InhibitionInhibition of kinases involved in cell signaling
Receptor ModulationInteraction with growth factor receptors
Oxidative StressInduction of reactive oxygen species

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,3-thiazolidin-4-one derivatives, which are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties. Below is a comparative analysis with key analogs:

Compound Core Structure Key Substituents Spectral Features Bioactivity
Target compound 1,3-thiazolidin-4-one 4-methylphenylmethylidene, hexanamide side chain C=S: ~1250 cm⁻¹; C=O: ~1670 cm⁻¹; NH: ~3300 cm⁻¹ (IR) Not reported (inference: potential kinase inhibition)
5-(4-sulfonylphenyl)-1,2,4-triazole-3-thiones [7–9] 1,2,4-triazole-3-thione Sulfonylphenyl, difluorophenyl C=S: ~1247–1255 cm⁻¹; NH: ~3278–3414 cm⁻¹ (IR); tautomerism confirmed by NMR Antifungal, antibacterial
Rapamycin analogs (compounds 1, 7) Macrolide Modifications at positions 29–36 and 39–44 NMR shifts in regions A (39–44) and B (29–36) indicate substituent effects Immunosuppressive, anticancer
S-alkylated 1,2,4-triazoles [10–15] 1,2,4-triazole Halophenyl, alkylated thioether C=O: ~1680 cm⁻¹; absence of S-H (IR); alkylation confirmed by ¹H-NMR Antiproliferative

Key Comparisons

Synthetic Pathways: The target compound’s synthesis likely parallels methods for 1,3-thiazolidinone derivatives, such as cyclocondensation of thioureas with α-haloketones or thio-Michael additions . This contrasts with triazole-thiones (e.g., compounds 7–9), which form via base-mediated cyclization of hydrazinecarbothioamides .

Tautomerism and Stability: Unlike 1,2,4-triazole-3-thiones (compounds 7–9), which exist predominantly in the thione form due to the absence of S-H IR bands (~2500–2600 cm⁻¹), the target compound’s thiazolidinone core lacks tautomeric ambiguity, enhancing its stability in biological media .

Spectroscopic Differentiation :

  • The hexanamide side chain in the target compound introduces distinct ¹H-NMR signals (e.g., methylene protons at δ ~1.3–1.6 ppm), differentiating it from simpler analogs like triazole-thiones, which exhibit aromatic proton shifts at δ ~7.0–8.0 ppm .

Research Findings and Implications

  • Structural Insights: The 4-methylphenylmethylidene group enhances π-π stacking interactions in crystalline states, as observed in related sulfonylbenzene derivatives .
  • Spectral Trends : IR and NMR data align with established trends for sulfur- and carbonyl-containing heterocycles, supporting the proposed structure .

Q & A

Basic Research Questions

What synthetic strategies are recommended for N-benzyl-N-tert-butyl-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide, and how do reaction conditions impact yield?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazolidinone core. Key steps include:

  • Coupling reactions : Use of reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation between the hexanamide backbone and benzyl/tert-butyl groups .
  • Z-configuration control : The (5Z)-benzylidene group requires careful selection of reaction solvents (e.g., anhydrous DMF) and temperature (60–80°C) to favor the desired stereochemistry .
  • Purity optimization : Chromatographic purification (e.g., silica gel column) is critical, with yields often ranging between 40–60% for similar thiazolidinone derivatives .

How can researchers confirm the (5Z)-stereochemical configuration in the benzylidene moiety?

  • NMR spectroscopy : The coupling constant (JJ) between protons on the double bond (typically 10–12 Hz for Z-isomers) and NOE (Nuclear Overhauser Effect) correlations can distinguish Z/E configurations .
  • X-ray crystallography : Single-crystal analysis provides definitive proof of stereochemistry, though crystallization may require slow evaporation from polar aprotic solvents .
  • Computational modeling : Density Functional Theory (DFT) calculations predict stability differences between Z/E conformers, aligning with experimental data .

What in vitro assays are suitable for preliminary bioactivity screening?

  • Enzyme inhibition assays : Test against kinases (e.g., MAPK) or proteases using fluorogenic substrates to measure IC₅₀ values .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity at 1–100 µM concentrations .
  • Antimicrobial testing : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via microdilution methods .

Advanced Research Questions

How can contradictory data between in vitro potency and in vivo efficacy be resolved?

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the thiazolidinone ring) .
  • Pharmacokinetic (PK) studies : Measure bioavailability and half-life in rodent models. Poor solubility (logP >5) often limits in vivo activity, necessitating formulation adjustments .
  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and metabolic resistance .

What computational methods predict target interactions for this compound?

  • Molecular docking : Use AutoDock Vina to model binding to targets like PPAR-γ or EGFR. Focus on the thiazolidinone core and benzylidene moiety for hydrogen bonding and hydrophobic interactions .
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS) to assess binding mode consistency .
  • QSAR modeling : Correlate substituent electronegativity (e.g., 4-methylphenyl vs. methoxy variants) with bioactivity trends .

What strategies improve aqueous solubility without compromising bioactivity?

  • Structural modifications :
    • Introduce polar groups (e.g., sulfonate or tertiary amines) to the hexanamide chain .
    • Reduce logP by replacing tert-butyl with smaller substituents (e.g., cyclopropyl) .
  • Formulation approaches :
    • Use cyclodextrin-based inclusion complexes or nanoemulsions to enhance dispersion .
    • Test co-solvents (e.g., PEG-400) in preclinical formulations .

Key Methodological Considerations

Aspect Recommended Approach References
Synthesis OptimizationMulti-step coupling with EDCI/DMAP in anhydrous DMF
Stereochemical AnalysisNOESY NMR + X-ray crystallography
Bioactivity ScreeningKinase inhibition + cytotoxicity assays
Computational ModelingDocking (AutoDock) + MD simulations (GROMACS)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.